Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 3-(hydroxymethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLJXEXNZWQHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373870 | |
| Record name | Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191739-40-9 | |
| Record name | Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 191739-40-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
This compound is a specialty product used in proteomics research
Action Environment
The action of 4-N-Cbz-(2-Hydroxymethyl)piperazine can be influenced by various environmental factors. For instance, it should be stored under an inert atmosphere (nitrogen or argon) at 2–8°C to maintain its stability. Other factors, such as pH and the presence of other molecules, could potentially affect its efficacy and stability.
Biological Activity
Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate (BHPC) is a compound belonging to the piperazine family, known for its diverse biological activities and applications in medicinal chemistry. This article reviews the biological activity of BHPC, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
BHPC features a piperazine ring that serves as a scaffold for various pharmacophoric groups, which facilitates interactions with biological targets. The presence of the hydroxymethyl group enhances its solubility and reactivity, making it suitable for various biochemical applications.
- Chemical Formula : CHNO
- Molecular Weight : 224.27 g/mol
- CAS Number : 930837-03-9
The biological activity of BHPC is primarily attributed to its ability to interact with specific enzymes and receptors. The piperazine structure allows for versatile binding modes, influencing the activity of target macromolecules.
- Enzyme Interaction : BHPC has been shown to inhibit certain proteases and kinases by binding to their active sites, modulating their catalytic functions.
- Receptor Binding : BHPC exhibits affinity for various receptors, including muscarinic acetylcholine receptors, which are implicated in processes such as cell proliferation and apoptosis resistance .
Therapeutic Applications
BHPC has potential applications in several therapeutic areas, including:
- Cancer Therapy : Research indicates that BHPC can induce apoptosis in cancer cells, particularly through its interaction with signaling pathways like MAPK/ERK .
- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential use in treating conditions such as depression and anxiety .
- Infectious Diseases : Preliminary studies have explored its effectiveness against Mycobacterium tuberculosis, indicating a role in drug discovery for resistant strains .
Case Studies and Experimental Data
- Cytotoxicity Assays : In vitro studies demonstrated that BHPC exhibited significant cytotoxic effects on various cancer cell lines, outperforming standard chemotherapeutic agents in some cases .
- Binding Affinity Studies : BHPC showed promising binding affinities in receptor-ligand interaction studies, indicating its potential as a lead compound for drug development targeting specific receptors.
- Biochemical Pathway Modulation : Analysis revealed that BHPC can influence gene expression profiles by interacting with transcription factors, leading to altered metabolic pathways within cells.
Comparative Analysis of Related Compounds
Scientific Research Applications
Chemical Properties and Structure
Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate features a piperazine ring, a hydroxymethyl group, and a benzyl group. Its molecular formula is C₁₃H₁₈N₂O₃, with a molecular weight of approximately 250.294 g/mol. The structural characteristics contribute to its reactivity and biological activity, making it a versatile intermediate in drug synthesis.
Biological Activities
This compound exhibits significant biological activities, particularly in pharmacology:
- Interaction with Biological Targets : The compound interacts with various enzymes and receptors, influencing biochemical pathways relevant to diseases.
- Potential Therapeutic Uses : Its structural features suggest potential applications in treating conditions such as anxiety disorders and other neurological conditions due to its ability to modulate neurotransmitter systems .
Research Applications
The compound has several notable applications in scientific research:
- Drug Development : As an intermediate in synthesizing pharmaceuticals, it plays a crucial role in developing new therapeutic agents.
- Biological Studies : Its derivatives, such as (S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride, are utilized in biological studies to investigate their binding affinities with various receptors.
Case Studies and Research Findings
Several studies have documented the pharmacological properties of this compound:
- Binding Affinity Studies : Research has focused on the compound's interaction with serotonin receptors, suggesting potential antidepressant effects.
- Pharmacokinetic Profiling : Investigations into its absorption, distribution, metabolism, and excretion (ADME) properties have indicated favorable profiles for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperazine Derivatives
Key Observations :
- Substituent Effects : The hydroxymethyl group in the target compound enhances polarity compared to hydrophobic groups like trifluoromethylphenyl (logP: ~3.5 vs. ~4.2) .
- Stereochemical Influence : Enantiomers such as (S)-3l and (R)-methyl derivatives exhibit distinct optical rotations (e.g., [α]D28 = -97° for 3l vs. +19.4° for 3o) , critical for chiral drug design.
Table 2: Reaction Conditions and Yields
Key Observations :
- Catalyst Dependency : Iridium catalysts enable regioselective amination for alkenyl-substituted derivatives (e.g., 3o), while NaHCO3 suffices for hydroxymethyl derivatives .
- Solvent Impact : Polar aprotic solvents (DMF, DCM) improve yields for bulky substituents, whereas ethyl acetate is optimal for simpler syntheses .
Preparation Methods
Ethylenediamine and Epoxide Ring-Closure
The foundational approach for synthesizing enantiomerically pure piperazine derivatives involves ring-closing reactions between ethylenediamine and chiral epoxides. Adapted from CN114349711B, (R)-3-hydroxymethyl piperazine intermediates are synthesized using (S)-glycidol as the chiral precursor.
Procedure :
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Ring-Closure : Ethylenediamine, (S)-glycidol, potassium carbonate, and copper chromite catalyst are refluxed in dimethylbenzene for 20–24 hours. The reaction yields (R)-2-hydroxymethyl piperazine after aqueous workup.
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Benzyl Protection : The aqueous phase containing (R)-2-hydroxymethyl piperazine is treated with benzyl chloroformate under alkaline conditions (e.g., sodium hydroxide) to introduce the benzyloxycarbonyl (Cbz) group. This step replaces the Boc-protection method described in the patent.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Ring-Closure) | 82–91% | |
| Catalyst | Copper chromite (1:0.1–0.15 wt) | |
| Stereoselectivity | >98% ee (R-configuration) |
Carbodiimide-Mediated Coupling
EDC Coupling with Piperazine Derivatives
A method analogous to the RSC protocol for tert-butyl piperazine carboxylates is adapted for benzyl protection. Here, 3,4,5-tris(octadecyloxy)benzoic acid is replaced with benzyloxycarbonyl-protected carboxylic acids.
Procedure :
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Activation : 3-(Hydroxymethyl)piperazine is reacted with benzyl chloroformate in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
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Workup : The crude product is precipitated in cold methanol and purified via recrystallization.
Key Data :
Stereochemical Resolution Techniques
Diastereomeric Salt Formation
For racemic mixtures, resolution using chiral acids (e.g., camphorsulfonic acid) is employed. However, this method is less efficient compared to asymmetric synthesis.
Example :
-
(R)- and (S)-3-hydroxymethyl piperazine are separated via diastereomeric salt crystallization, followed by benzyl protection.
Industrial-Scale Considerations
Q & A
Q. What are the standard synthetic protocols for Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate and its derivatives in academic research?
The synthesis typically involves iridium-catalyzed asymmetric amination of allylic acetates with benzyl piperazine-1-carboxylate derivatives under controlled conditions. Key steps include:
- Reaction setup : Use of polar aprotic solvents (e.g., DMF or DME) at 50–60°C for 12–24 hours to achieve yields >90% .
- Purification : Flash column chromatography (SiO₂, heptane:ethyl acetate gradients) to isolate the product as a light-yellow oil .
- Critical parameters : Catalyst loading (5–10 mol%), stoichiometry of allylic acetate, and inert atmosphere (argon/nitrogen) to prevent side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are they applied?
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., 500 MHz in CDCl₃) confirm regiochemistry and stereochemistry via distinct chemical shifts (e.g., hydroxymethyl protons at δ 3.5–4.0 ppm) .
- HRMS and FTIR : High-resolution mass spectrometry validates molecular weight (e.g., [M+H⁺] = 302.1), while FTIR identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
- Chiral analysis : Supercritical fluid chromatography (SFC) or HPLC with chiral columns quantifies enantiomeric excess (ee >95%) .
Q. How do the structural features of this compound influence its interactions with biological targets?
- Hydroxymethyl group : Enhances hydrogen bonding with enzymes/receptors (e.g., serotonin receptors), improving binding affinity .
- Benzyl ester : Facilitates hydrophobic interactions in protein binding pockets, modulating activity in pathways like neurotransmitter regulation .
- Stereochemistry : (S)- or (R)-configurations at the piperazine nitrogen significantly alter target selectivity and potency .
Advanced Research Questions
Q. What strategies are employed to achieve high enantiomeric excess (ee >95%) in the synthesis of chiral piperazine derivatives such as this compound?
- Chiral iridium catalysts : Asymmetric amination with [(Ir(cod)Cl)₂] and phosphoramidite ligands achieves ee up to 98% .
- Solvent optimization : Polar solvents (DMF) stabilize transition states, improving stereoselectivity .
- Post-synthesis analysis : SFC or chiral HPLC validates ee, while recrystallization (e.g., using heptane:isopropyl acetate) removes minor enantiomers .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?
- Substituent variation : Synthesize analogs with modified hydroxymethyl (e.g., oxidation to carboxylate) or benzyl groups (e.g., halogenation) to assess impact on bioactivity .
- Binding assays : Radioligand displacement assays (e.g., for serotonin receptors) quantify affinity (IC₅₀) and selectivity .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and guides rational design .
Q. What experimental approaches are used to resolve contradictions in biological activity data across different derivatives of this compound?
- Purity validation : Re-analyze compounds via NMR and HRMS to exclude impurities (e.g., residual solvents) as confounding factors .
- Orthogonal assays : Compare results from enzyme inhibition (e.g., fluorescence-based) and cell-based assays (e.g., cAMP modulation) to confirm mechanism .
- Batch consistency : Reproduce syntheses under identical conditions to isolate variables (e.g., temperature, catalyst age) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
